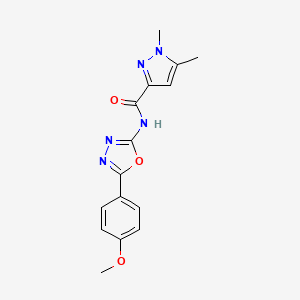

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

The compound N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (hereafter referred to as Compound X) is a hybrid heterocyclic molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 3. This pyrazole moiety is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent.

The synthesis of Compound X likely follows a coupling strategy similar to pyrazole-carboxamide derivatives described in the literature. For instance, carbodiimide-mediated coupling (e.g., EDCI/HOBt) between a pyrazole-3-carboxylic acid and an oxadiazole-2-amine is a plausible route, as demonstrated in analogous syntheses .

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-9-8-12(19-20(9)2)13(21)16-15-18-17-14(23-15)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDBESHELKLBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C with a molecular weight of approximately 300.32 g/mol. The structure features a pyrazole ring fused with an oxadiazole moiety and a methoxyphenyl group, contributing to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities including:

- Anticancer Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines (e.g., MCF-7) | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

-

Enzyme Inhibition : The compound has been shown to inhibit several enzymes implicated in cancer progression such as:

- Thymidylate Synthase : Essential for DNA synthesis.

- Histone Deacetylase (HDAC) : Involved in chromatin remodeling and gene expression.

- Telomerase : Maintains telomere length, allowing cancer cells to proliferate indefinitely.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to these targets, providing insights into its potential efficacy as an anticancer agent.

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.5 μM compared to Doxorubicin's 0.5 μM, indicating comparable potency against breast cancer cells .

- Antimicrobial Testing : Derivatives showed significant inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Electron-donating groups at specific positions enhance anticancer activity.

- Substitution patterns on the aromatic rings significantly affect antimicrobial potency.

Table 2: Structure–Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer activity |

| Halogen substitutions | Enhanced antimicrobial properties |

Comparison with Similar Compounds

Research Findings and Implications

While specific biological data for Compound X are absent in the provided evidence, structural comparisons suggest:

- Antimicrobial Potential: The oxadiazole ring could mimic the bioactivity of LMM5, which is screened for antifungal properties .

- Thermal Stability : The methoxy group may lower melting points relative to chloro analogs (e.g., 3b: 171–172°C vs. Compound X ’s theoretical range closer to 130–150°C).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

- Answer : The synthesis typically involves coupling reactions between functionalized oxadiazole and pyrazole precursors. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) can link the oxadiazole-thiol intermediate to alkyl/aryl halides . Microwave-assisted synthesis has also been noted to enhance reaction efficiency for related pyrazole derivatives by reducing reaction times and improving yields .

- Key Steps :

- Preparation of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol.

- Alkylation/arylation using RCH₂Cl under basic conditions.

- Purification via column chromatography or recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Answer : Structural confirmation relies on spectroscopic methods:

- NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm for 4-methoxyphenyl ).

- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., analogous oxadiazole-pyrazole structures in ).

- Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. What strategies optimize the reaction yield and purity of the compound under varying conditions?

- Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst Screening : Base strength (K₂CO₃ vs. Cs₂CO₃) affects reaction kinetics.

- Temperature Control : Room temperature minimizes side reactions, while reflux accelerates slow steps .

- Case Study : Microwave irradiation reduced synthesis time for a related pyrazole derivative from 12 hours to 30 minutes with 85% yield .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and what computational tools support this analysis?

- Answer : Substituents on the oxadiazole and pyrazole rings modulate interactions with biological targets:

- Molecular Docking : Predicts binding affinity to enzymes/receptors (e.g., COX-2 inhibition in ).

- QSAR Models : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends.

- Example : Fluorine or chlorine substitution at the phenyl ring enhances metabolic stability and target selectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Resolution strategies:

- Standardized Protocols : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).

- 2D NMR : COSY and HSQC resolve overlapping signals in complex spectra .

- Independent Synthesis : Reproduce results across labs to confirm reproducibility .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .

- Light/Thermal Stability : Accelerated stability studies (ICH guidelines) at 40°C/75% RH for 4 weeks.

- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated degradation .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.